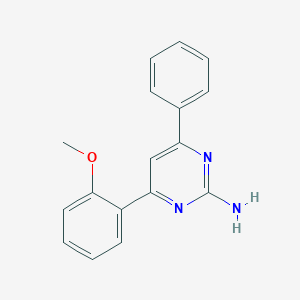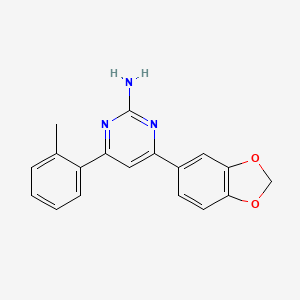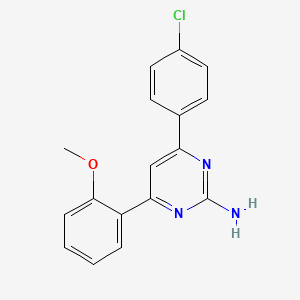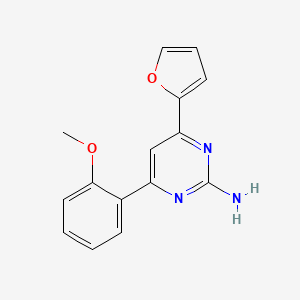
4-(2-Methoxyphenyl)-6-phenylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyphenyl)-6-phenylpyrimidin-2-amine (MPPA) is a synthetic derivative of pyrimidine. It is composed of two aromatic rings and a cyclic amine group. This compound has a wide range of applications in various scientific fields due to its unique molecular structure and properties. It has been used in the synthesis of various drugs, as a corrosion inhibitor, and in the production of polymers.
Aplicaciones Científicas De Investigación
4-(2-Methoxyphenyl)-6-phenylpyrimidin-2-amine has been used in a variety of scientific research applications. It has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of certain bacteria. Additionally, it has been studied for its potential use as an anticancer agent due to its ability to disrupt the cell cycle. It has also been studied for its potential use in the synthesis of various drugs and polymers.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been shown to have a significant affinity for alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
Similar compounds have been shown to interact with their targets, such as alpha1-adrenergic receptors, to modulate physiological responses . This interaction can lead to various changes in cellular functions, potentially influencing processes like smooth muscle contraction in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
Compounds with similar structures have been shown to influence the signaling pathways associated with alpha1-adrenergic receptors . These pathways can have downstream effects on a variety of physiological processes, including cardiac function, hypertension, and various neurological conditions .
Pharmacokinetics
Similar compounds have been shown to exhibit acceptable pharmacokinetic profiles, with promising lead compounds identified through in silico docking and molecular dynamics simulations, binding data, and adme calculations .
Result of Action
Similar compounds have been shown to modulate the expression of efflux pump and biofilm-associated genes, as well as inhibit biofilm formation in certain organisms .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(2-Methoxyphenyl)-6-phenylpyrimidin-2-amine in laboratory experiments has both advantages and limitations. One of the main advantages of using this compound is that it is relatively easy to synthesize and can be used in a variety of research applications. Additionally, it is relatively inexpensive and can be used in a wide range of concentrations. However, one of the main limitations of using this compound is that it can be toxic at high concentrations and can cause irritation to the skin and eyes.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(2-Methoxyphenyl)-6-phenylpyrimidin-2-amine. One potential direction is to further explore its potential use as an anti-inflammatory agent and to investigate its potential use in the synthesis of various drugs and polymers. Additionally, it could be used to further investigate its potential use as an anticancer agent and to explore its potential use in the development of new treatments for various diseases. Finally, it could be used to further investigate its biochemical and physiological effects on the body and to explore its potential use in the development of new diagnostic and therapeutic strategies.
Métodos De Síntesis
4-(2-Methoxyphenyl)-6-phenylpyrimidin-2-amine can be synthesized in a two-step reaction. In the first step, a pyrimidine derivative is reacted with 2-methoxyphenyl bromide in the presence of anhydrous potassium carbonate. This reaction results in the formation of the desired product, this compound. In the second step, the product is purified by column chromatography.
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-21-16-10-6-5-9-13(16)15-11-14(19-17(18)20-15)12-7-3-2-4-8-12/h2-11H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJSPRBDQMTJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)







